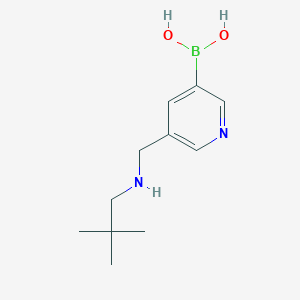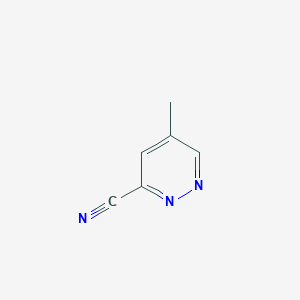![molecular formula C11H15Cl2NOS B1403082 2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride CAS No. 1307248-42-5](/img/structure/B1403082.png)
2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride
Übersicht
Beschreibung
“2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride” is a chemical compound with the molecular formula C11H14ClNOS . It has a molecular weight of 243.75 g/mol . The IUPAC name for this compound is 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine] .
Molecular Structure Analysis
The molecular structure of this compound includes a spiro[piperidine-4,7’-thieno[2,3-c]pyran] scaffold . The InChI code for this compound is InChI=1S/C11H14ClNOS/c12-9-7-8-1-6-14-11(10(8)15-9)2-4-13-5-3-11/h7,13H,1-6H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 243.75 g/mol and a computed XLogP3-AA value of 2.2 . It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 49.5 Ų . The compound has a complexity of 245 .Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Medicinal and Pharmaceutical Industries
The use of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, illustrates the broader applicability of complex organic compounds. These scaffolds, including similar structures to the compound , have seen intensive investigation due to their synthetic applications and bioavailability. The review emphasizes the synthetic pathways employed for the development of various derivatives through one-pot multicomponent reactions, highlighting the role of diverse catalysts in the synthesis of lead molecules for drug discovery (Parmar, Vala, & Patel, 2023).
Spiropiperidines in Drug Discovery
Spiropiperidines, including compounds structurally related to the chemical , have gained popularity in drug discovery programs due to their exploration of three-dimensional chemical space. This review classifies the synthesis of spiropiperidines based on synthetic strategy, indicating their synthesis for drug discovery projects and highlighting the methods for constructing spiropiperidine frameworks. The lack of certain spiropiperidines in drug discovery is discussed, pointing towards the need for general procedures for their synthesis (Griggs, Tape, & Clarke, 2018).
Dipeptidyl Peptidase IV Inhibitors
The compound's relevance to the field of type 2 diabetes mellitus treatment is illustrated by research on dipeptidyl peptidase IV (DPP IV) inhibitors, where various chemical groups, including piperidines and related structures, have been explored as antidiabetic drugs. This review covers patents and discusses the intense research efforts to find new DPP IV inhibitors, reflecting on the importance of structural diversity in the development of effective treatments for diabetes (Mendieta, Tarragó, & Giralt, 2011).
Eigenschaften
IUPAC Name |
2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS.ClH/c12-9-7-8-1-6-14-11(10(8)15-9)2-4-13-5-3-11;/h7,13H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWSNBCLILHOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)C3=C1C=C(S3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride | |
CAS RN |
1307248-42-5 | |
| Record name | Spiro[piperidine-4,7′-[7H]thieno[2,3-c]pyran], 2′-chloro-4′,5′-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1307248-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


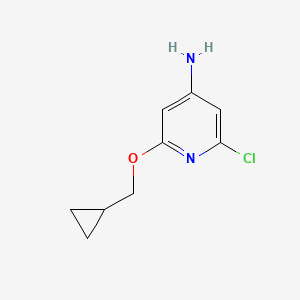
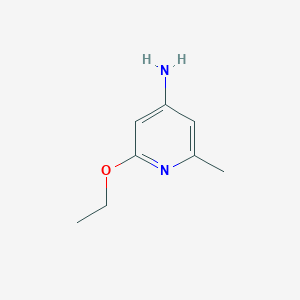
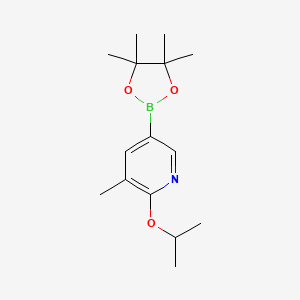
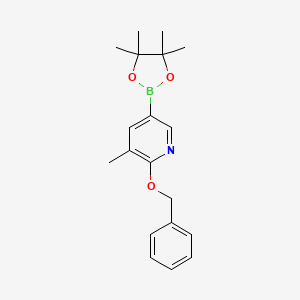


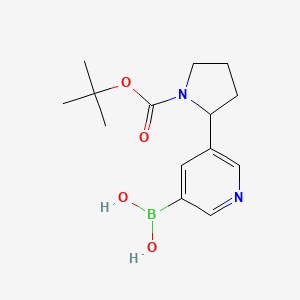
![5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1403013.png)


